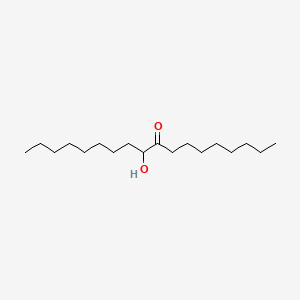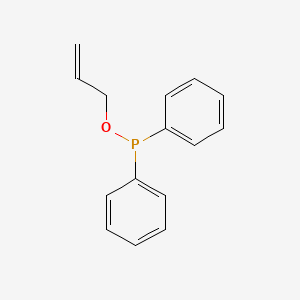
Prop-2-en-1-yl diphenylphosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl diphenylphosphinite is an organophosphorus compound characterized by the presence of a phosphinite group bonded to a prop-2-en-1-yl group and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl diphenylphosphinite can be synthesized through the reaction of diphenylphosphine with allyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by nucleophilic substitution with allyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The allyl group can participate in substitution reactions, particularly with electrophiles.
Addition: The double bond in the allyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the allyl group.
Addition: Reagents such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) can add across the double bond.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted allyl derivatives.
Addition: Halogenated or hydrogenated products.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl diphenylphosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of prop-2-en-1-yl diphenylphosphinite involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphinite group can donate electron density to metal atoms, facilitating various catalytic reactions. Additionally, the allyl group can participate in reactions, providing versatility in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine: Lacks the allyl group but shares the phosphine core.
Triphenylphosphine: Contains three phenyl groups instead of two phenyl and one allyl group.
Allyl diphenylphosphine oxide: An oxidized form of prop-2-en-1-yl diphenylphosphinite.
Uniqueness
This compound is unique due to the presence of both the phosphinite group and the allyl group, which provide distinct reactivity and coordination properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
14655-53-9 |
|---|---|
Fórmula molecular |
C15H15OP |
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
diphenyl(prop-2-enoxy)phosphane |
InChI |
InChI=1S/C15H15OP/c1-2-13-16-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |
Clave InChI |
PGTFBKVPHNHWSX-UHFFFAOYSA-N |
SMILES canónico |
C=CCOP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


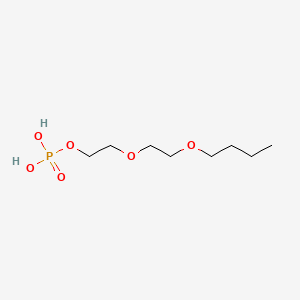
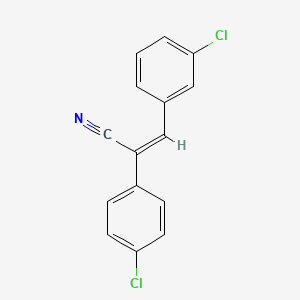
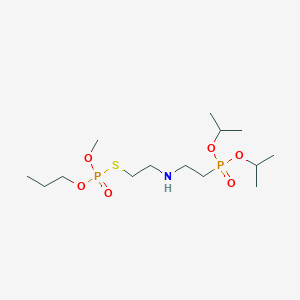
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
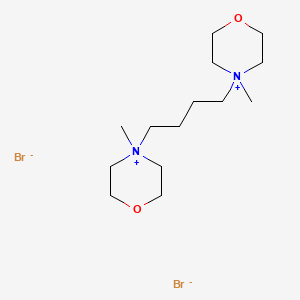
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)

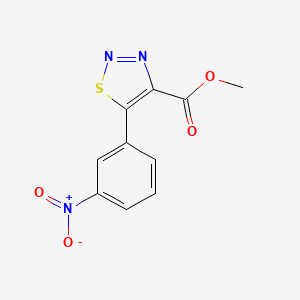
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide](/img/structure/B14163755.png)
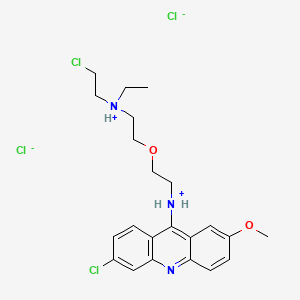
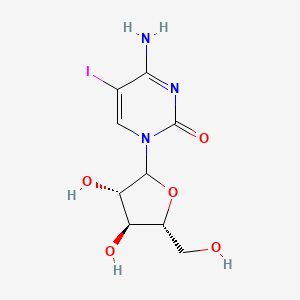
![2-[(4-Isopropyl-2,3-dihydro-1H-6-oxa-5,8,10-triaza-cyclopenta[c]fluoren-7-yl)-methyl-amino]-ethanol](/img/structure/B14163783.png)
